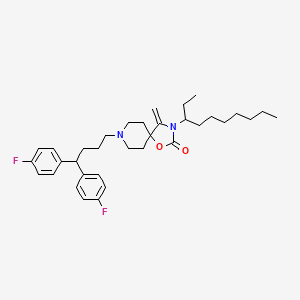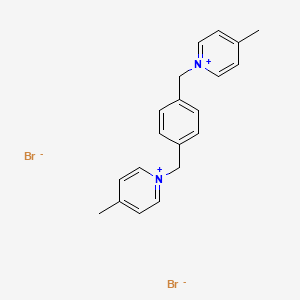
4-Picolinium, 1,1'-(p-phenylenedimethylene)bis-, dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Picolinium, 1,1’-(p-phenylenedimethylene)bis-, dibromide: is a chemical compound with the molecular formula C18H18Br2N2 . It is also known by other names such as 1,1’-(p-Xylylene)bis(1-pyridinium) dibromide and p-Xylylene-a,a’-bispyridinium dibromide . This compound is characterized by its white to orange to green crystalline appearance and is known for its hygroscopic and heat-sensitive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Picolinium, 1,1’-(p-phenylenedimethylene)bis-, dibromide typically involves the reaction of 1,4-bis(bromomethyl)benzene with pyridine . The reaction is carried out in an aqueous solution, where 1,1’-(1,4-phenylenebis(methylene))bis(pyridin-1-ium) dibromide is slowly added to an aqueous solution of disodium maleonitriledithiolate and ZnCl2 . The mixture is stirred at room temperature, resulting in the formation of a yellow precipitate, which is then filtered, washed, and dried under vacuum .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with careful control of temperature and purity to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 4-Picolinium, 1,1’-(p-phenylenedimethylene)bis-, dibromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ions can be substituted with other nucleophiles.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation and Reduction Reactions: Specific reagents and conditions for these reactions are not extensively detailed in the literature.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridinium compounds.
Scientific Research Applications
Chemistry: 4-Picolinium, 1,1’-(p-phenylenedimethylene)bis-, dibromide is used in the synthesis of complex organic molecules and as a reagent in various chemical reactions .
Biology and Medicine: Recent research has highlighted its potential in radiotherapy. The compound has been used to develop radiotherapy-responsive prodrugs, which are activated in tumor environments to release therapeutic agents precisely and effectively .
Industry: In industrial applications, this compound is used as a permeabilizing agent and in the synthesis of dyes and stains .
Mechanism of Action
The mechanism by which 4-Picolinium, 1,1’-(p-phenylenedimethylene)bis-, dibromide exerts its effects, particularly in radiotherapy, involves the activation of prodrugs in the presence of radiation. The compound undergoes a reaction mediated by radiation, leading to the release of active therapeutic agents. This process is facilitated by the presence of specific molecular targets and pathways, including the interaction with radiation-induced electrons .
Comparison with Similar Compounds
- 1,1’-(p-Xylylene)bis(1-pyridinium) dibromide
- p-Xylylene-a,a’-bispyridinium dibromide
- 1,1’-(Benzene-1,4-diyldimethanediyl)dipyridinium dibromide
Uniqueness: 4-Picolinium, 1,1’-(p-phenylenedimethylene)bis-, dibromide is unique due to its specific structure, which allows it to be used in radiotherapy-responsive applications. Its ability to release therapeutic agents in response to radiation sets it apart from other similar compounds .
Properties
CAS No. |
101975-75-1 |
|---|---|
Molecular Formula |
C20H22Br2N2 |
Molecular Weight |
450.2 g/mol |
IUPAC Name |
4-methyl-1-[[4-[(4-methylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium;dibromide |
InChI |
InChI=1S/C20H22N2.2BrH/c1-17-7-11-21(12-8-17)15-19-3-5-20(6-4-19)16-22-13-9-18(2)10-14-22;;/h3-14H,15-16H2,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
UPEQOHGAOOOQEF-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC=[N+](C=C1)CC2=CC=C(C=C2)C[N+]3=CC=C(C=C3)C.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


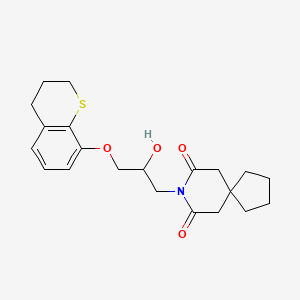
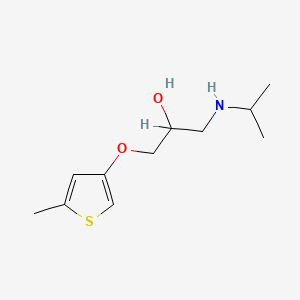
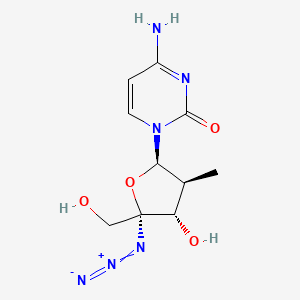
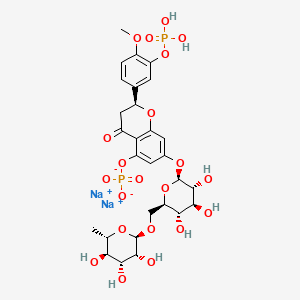
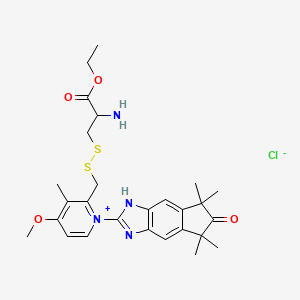
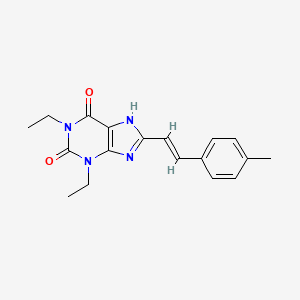
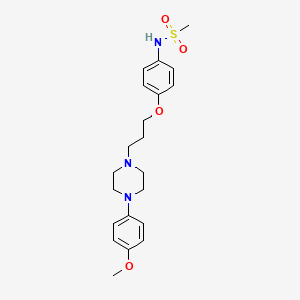
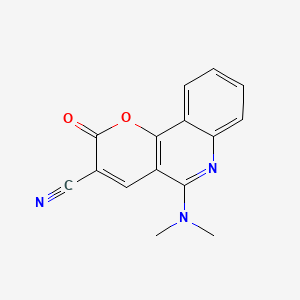

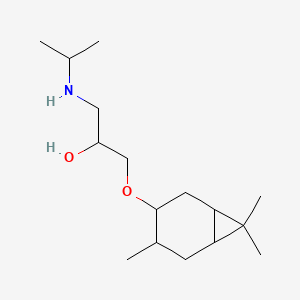
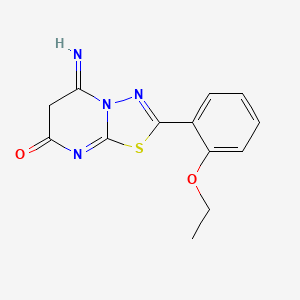
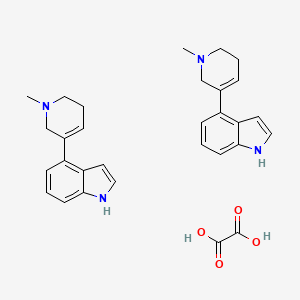
![2-(4-Chlorophenyl)sulfanylacetic acid;2-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanol](/img/structure/B12746741.png)
